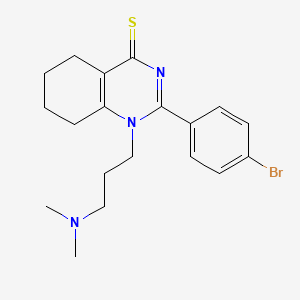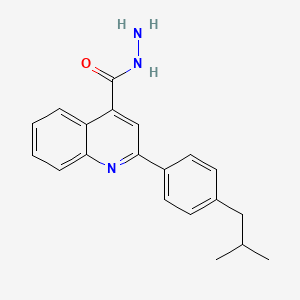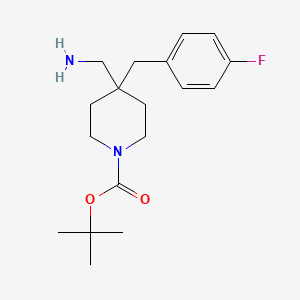
2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole (CMFO) is an organic compound that is used in various scientific research applications. It is a heterocyclic compound consisting of a 5-member ring with two nitrogen atoms, one oxygen atom and three carbon atoms, with a chlorine atom attached to the nitrogen atom in the middle. It is a colorless, crystalline solid that is soluble in water and has a melting point of 105-107°C. CMFO is a common reagent used in the synthesis of various compounds, such as chalcones, and is also used in the synthesis of various other heterocyclic compounds.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthetic Methods : 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole and related compounds have been synthesized as intermediates for further chemical reactions. For instance, 3-hydroxymethyl derivatives of 1,3,4-oxadiazoles have been converted to 3-chloromethyl derivatives, serving as starting materials for preparing insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972).
- Functionalization : A new synthetic approach was developed for the preparation of functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, starting from a synthetically available compound that includes 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole, demonstrating the versatility of this compound in synthesizing a wide range of substituents (Alyab’ev, Kravchenko, & Ivashchenko, 2009).
Biological Applications
- Fungicidal Activity : Derivatives of 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole have shown potential fungicidal activities. They have been used to synthesize compounds evaluated for fungicidal properties against common fungi (Mishra et al., 1993).
- Antimicrobial Properties : Certain derivatives of 1,3,4-oxadiazoles, including those related to 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole, have been evaluated for their antibacterial and antifungal activities, displaying significant potential in this area (Jafari et al., 2017).
Material Science and Other Applications
- Photoluminescent Properties : Research has been conducted on 1,3,4-oxadiazole derivatives, including those similar to 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole, for their mesomorphic behavior and photoluminescent properties, which are significant in the field of material science (Han et al., 2010).
- Chemical Synthon : It has been used as a multifunctional synthon for synthesizing various 1,2,5-oxadiazole derivatives, highlighting its versatility in organic synthesis (Stepanov et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition : 1,3,4-oxadiazole derivatives, related to the compound , have been studied for their corrosion inhibition properties for mild steel in sulphuric acid. These studies are crucial in industrial applications where corrosion resistance is necessary (Ammal, Prajila, & Joseph, 2018).
Mécanisme D'action
- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6258–6263
- 3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One, A Potential Volatile Secondary Metabolite Promising To Treat The Cancer In Insilico Studies
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-5-2-3-12-7(5)8-11-10-6(4-9)13-8/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMDZSPZVWAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937620-73-0 |
Source


|
| Record name | 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)
![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)

![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)


![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)


![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)

![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)
